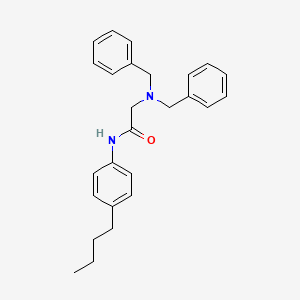
N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea
Overview
Description
N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea, also known as BPU, is a fluorescent dye that has been extensively used in various scientific research applications. The synthesis of BPU is a complex process that involves several steps and requires specialized equipment and expertise. In
Scientific Research Applications
N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has been extensively used in various scientific research applications such as fluorescence microscopy, flow cytometry, and protein labeling. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has a high quantum yield and photostability, making it an ideal fluorescent dye for imaging biological samples. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has also been used to label proteins and peptides for biochemical and biophysical studies.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea involves the absorption of light energy by the chromophore group, which results in the excitation of the molecule to a higher energy state. The excited N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea molecule then emits light at a longer wavelength, resulting in fluorescence. The fluorescence properties of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea make it an ideal probe for imaging biological samples.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has been shown to have minimal toxicity and does not interfere with biological processes. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has been used to label various proteins and peptides for biochemical and biophysical studies without affecting their function. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has also been used to track the distribution and localization of proteins in living cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea in lab experiments include its high quantum yield and photostability, which make it an ideal fluorescent dye for imaging biological samples. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea also has minimal toxicity and does not interfere with biological processes. The limitations of using N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea include the complexity of the synthesis process and the cost of the reagents required.
Future Directions
There are several future directions for research involving N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea. One area of research is the development of new derivatives of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea with improved fluorescence properties. Another area of research is the application of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea in live-cell imaging and tracking of protein dynamics. Additionally, N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea could be used in the development of new biosensors for detecting biomolecules in biological samples.
Conclusion:
In conclusion, N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea is a fluorescent dye that has been extensively used in various scientific research applications. The synthesis of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea is a complex process that requires specialized equipment and expertise. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has high quantum yield and photostability, making it an ideal fluorescent dye for imaging biological samples. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has minimal toxicity and does not interfere with biological processes. The limitations of using N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea include the complexity of the synthesis process and the cost of the reagents required. There are several future directions for research involving N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea, including the development of new derivatives with improved fluorescence properties and the application of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea in live-cell imaging and tracking of protein dynamics.
properties
IUPAC Name |
1-(4-butylphenyl)-3-(9H-xanthen-9-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-3-8-17-13-15-18(16-14-17)25-24(27)26-23-19-9-4-6-11-21(19)28-22-12-7-5-10-20(22)23/h4-7,9-16,23H,2-3,8H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQIHFAWVIJMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-3-(9H-xanthen-9-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea](/img/structure/B4332038.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide](/img/structure/B4332046.png)

![2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4332072.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[2-methoxy-4-(trifluoromethyl)benzoyl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B4332080.png)
![[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate](/img/structure/B4332088.png)

![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide](/img/structure/B4332093.png)


![6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4332124.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B4332132.png)
![1-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B4332139.png)